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Introduction

Ortho-alkenyl anilines are a class of organic compounds characterized by an aniline core
substituted with an alkenyl group at the ortho position. This structural motif is of significant
interest in medicinal chemistry and materials science due to its versatile reactivity and potential
for biological activity. The presence of both the amino and alkenyl groups in close proximity
allows for a range of chemical transformations, making these compounds valuable precursors
for the synthesis of various heterocyclic systems, including indoles and quinolines.
Understanding the physicochemical properties of ortho-alkenyl anilines is crucial for their
application in drug design, enabling the optimization of parameters such as solubility,
membrane permeability, and target binding. This guide provides a comprehensive overview of
the available data on the physicochemical properties of ortho-alkenyl anilines, detailed
experimental protocols, and visualizations of relevant workflows and potential biological
pathways.

Physicochemical Properties

The physicochemical properties of ortho-alkenyl anilines are influenced by the nature of the
alkenyl substituent and any additional substitutions on the aromatic ring. While a
comprehensive experimental dataset for a wide range of these compounds is not readily
available in the literature, the following tables summarize the known data for parent aniline and
some simple vinylaniline isomers to provide a baseline for understanding their properties.
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Table 1: General Physicochemical Properties of Aniline

and Isomeric Vinylanilines

Molecular . - . -
Compoun Molecular Weight ( Melting Boiling Density Refractiv
ei
d Formula 2 Point (°C) Point (°C) (g/mL) e Index
g/mol)
- 1.022 @
Aniline CsH7N 93.13 -6[1] 184[1] 1.586
25°C[1]
2-
_ N CsHoN 119.16
Vinylaniline
3- 1.051 @
_ 3 CsHaN 119.16 - - 1.611
Vinylaniline 25°C
4- 98-100 (4
_ 3 CsHsN 119.17 23-24 1.017 1.626
Vinylaniline mmHg)

Note: Data for 2-vinylaniline is not well-documented in publicly available sources. The boiling
point of 4-vinylaniline is provided at reduced pressure.

ble 2: Aciditv. Lipophilici | Solubility of Anili

Compound pKa logP Water Solubility

Aniline 4.63 0.90 3.6 g/100 mL (20°C)

Note: Experimental pKa, logP, and solubility data for specific ortho-alkenyl anilines are scarce.
Computational methods can be employed for their prediction.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of ortho-alkenyl anilines. The
following sections provide an overview of the expected spectroscopic features.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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H NMR spectroscopy is a powerful tool for confirming the structure of ortho-alkenyl anilines.
Key diagnostic signals include the protons of the vinyl group, which typically appear as a set of
doublet of doublets in the region of 5-7 ppm, and the aromatic protons, whose chemical shifts
and coupling patterns are influenced by the substituents on the aniline ring. The protons of the
amino group usually appear as a broad singlet.

13C NMR spectroscopy provides information about the carbon framework of the molecule. The
carbons of the vinyl group typically resonate between 110 and 140 ppm, while the aromatic
carbons appear in the range of 115-150 ppm.

A selection of reported *H NMR data for various ortho-alkenylated anilines can be found in the
supporting information of the work by D. C. M. L. Medeiros et al.[2]

Infrared (IR) Spectroscopy

The IR spectrum of an ortho-alkenyl aniline will exhibit characteristic absorption bands
corresponding to the functional groups present. Key expected peaks include:

e N-H stretching: Two bands in the region of 3300-3500 cm~1 for the primary amine.
e C=C stretching (alkene): A band around 1630-1680 cm~1.

e C=C stretching (aromatic): Bands in the region of 1450-1600 cm~1.

e C-N stretching: A band in the range of 1250-1350 cm™1.

e =C-H bending (alkene): Bands in the 650-1000 cm~1 region, which can be diagnostic of the
substitution pattern of the double bond.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of ortho-alkenyl anilines is expected to show absorption bands arising
from 1t-1t* transitions of the aromatic ring and the conjugated alkenyl group. The position of the
absorption maxima (Amax) will be influenced by the extent of conjugation and the presence of
substituents on the aromatic ring. For aniline, two main absorption bands are observed around
230 nm and 280 nm[3][4]. The presence of the ortho-alkenyl group is expected to cause a
bathochromic (red) shift of these bands due to extended conjugation.
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Experimental Protocols
Synthesis of Ortho-Alkenyl Anilines

Several synthetic methods have been developed for the preparation of ortho-alkenyl anilines.
One common approach is the palladium-catalyzed cross-coupling reaction.

Example Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol is a general representation based on common Suzuki coupling procedures.

Materials:

ortho-Haloaniline (e.g., 2-bromoaniline)

Alkenylboronic acid or ester

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs, Cs2C0s3)

Solvent (e.g., Toluene, Dioxane, DMF)

Water

Procedure:

To a flame-dried Schlenk flask, add the ortho-haloaniline (1.0 equiv), alkenylboronic acid or
ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

o Add the degassed solvent and water (e.g., a 4.1 mixture of toluene and water).

» Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
reaction is complete (monitored by TLC or GC-MS).

e Cool the reaction mixture to room temperature and add water.
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o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, and filter.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired ortho-
alkenyl aniline.

Determination of Physicochemical Properties

Protocol for pKa Determination (Spectrophotometric Method)

This is a general protocol for determining the pKa of an amine using UV-Vis spectrophotometry.
Materials:

o ortho-Alkenyl aniline sample

o Series of buffer solutions with known pH values covering a range of at least 2 pH units above
and below the expected pKa.

o UV-Vis spectrophotometer
¢ Quartz cuvettes
Procedure:

e Prepare a stock solution of the ortho-alkenyl aniline in a suitable solvent (e.g., methanol or
water).

o For each buffer solution, prepare a sample by adding a small, constant volume of the stock
solution to a known volume of the buffer.

» Measure the UV-Vis spectrum of each sample at a constant temperature.

« |dentify a wavelength where the absorbance of the protonated and deprotonated forms of the
aniline differ significantly.
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o Plot the absorbance at this wavelength against the pH of the buffer solutions.

e The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection
point of this curve.

Protocol for logP Determination (Shake-Flask Method)

This is a standard protocol for the experimental determination of the octanol-water partition
coefficient.

Materials:

ortho-Alkenyl aniline sample

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

Analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
e Dissolve a known amount of the ortho-alkenyl aniline in either water or n-octanol.

e Add a known volume of this solution to a separatory funnel or centrifuge tube containing a
known volume of the other immiscible solvent.

o Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning
equilibrium to be reached.

o Allow the two phases to separate completely. If an emulsion forms, centrifugation may be
necessary.

o Carefully separate the two phases.
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o Determine the concentration of the ortho-alkenyl aniline in each phase using a suitable

analytical method.

o Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to

the concentration in the agueous phase.

e The logP is the logarithm (base 10) of the partition coefficient.

Visualizations
Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of an
ortho-alkenyl aniline via a cross-coupling reaction.
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Reagents:
- o-Haloaniline
- Alkenylboronic acid
- Catalyst
- Base
- Solvent

Reaction Setup:
- Inert atmosphere
- Heating and stirring

‘Aqueous Workup:
- Quenching
- Extraction

Purification:
- Column chromatography

5. Isolate pure product [ Cl
- NMR, IR, MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15463332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

